N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride
Overview
Description
4-(Trifluoromethyl) U-47700 (hydrochloride): 4-TFM U-47700 , is a synthetic opioid analgesic. It is a derivative of the parent compound U-47700, which was originally developed in the 1970s by Upjohn for its potent analgesic properties. The addition of the trifluoromethyl group enhances its pharmacological profile, making it a subject of interest in forensic and analytical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl) U-47700 typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of N-methyl-4-(trifluoromethyl)benzamide.
Cyclohexylamine Derivative: The benzamide core is then reacted with a cyclohexylamine derivative to form the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving:
Reagents: Common reagents include trifluoromethylbenzoyl chloride, dimethylamine, and cyclohexylamine.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl) U-47700 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various analogs and derivatives that can be used for further research and development.
Scientific Research Applications
4-(Trifluoromethyl) U-47700 is primarily used in:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic opioids.
Pharmacological Research: To study the effects of synthetic opioids on the central nervous system.
Toxicology: To understand the toxicological profile and potential risks associated with synthetic opioids
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl) U-47700 involves its interaction with the mu-opioid receptors in the brain. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The trifluoromethyl group enhances its binding affinity and potency compared to the parent compound U-47700 .
Comparison with Similar Compounds
Similar Compounds
U-47700: The parent compound without the trifluoromethyl group.
Fentanyl: Another potent synthetic opioid with a different chemical structure.
Carfentanil: An extremely potent synthetic opioid used primarily in veterinary medicine.
Uniqueness
4-(Trifluoromethyl) U-47700 is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological properties, making it more potent and effective as an analgesic compared to its parent compound .
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O.ClH/c1-21(2)14-6-4-5-7-15(14)22(3)16(23)12-8-10-13(11-9-12)17(18,19)20;/h8-11,14-15H,4-7H2,1-3H3;1H/t14-,15-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBTJQVHJSFHD-CTHHTMFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343189, DTXSID301345602 | |
Record name | N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417942-98-2 | |
Record name | N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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